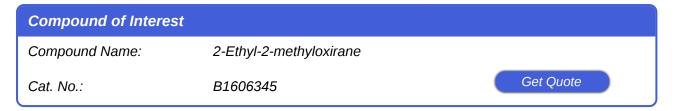


A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethyl-2methyloxirane

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Ethyl-2-methyloxirane**, also known as 1,2-epoxy-2-methylbutane, is a cyclic ether with a three-membered ring containing two carbon atoms and one oxygen atom.[1][2] Its strained ring structure imparts significant reactivity, making it a valuable intermediate in organic synthesis. This document provides a detailed overview of its core physicochemical properties, experimental characterization methodologies, and relevant chemical workflows.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **2-ethyl-2-methyloxirane** are summarized below. These properties are crucial for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments.

General and Physical Properties



Property	Value	Reference
Appearance	Clear, colorless liquid	[1]
Molecular Formula	C5H10O	[1][2]
Molecular Weight	86.13 g/mol	[3][4]
Density	0.858 g/cm ³	[1]
Boiling Point	75.1 °C at 760 mmHg	[1]
Flash Point	-12 °C	[1]
Vapor Pressure	117 mmHg at 25°C	[1]
Refractive Index	1.39 - 1.392	[1]
Water Solubility	Analogous epoxides like 2- ethyloxirane and 2- methyloxirane exhibit moderate solubility in water.[5]	
Organic Solvent Solubility	Highly soluble in common organic solvents such as ethanol, methanol, ether, and chloroform.[5][6]	_

Chemical and Computational Properties



Property	Value	Reference
IUPAC Name	2-ethyl-2-methyloxirane	[3]
CAS Registry Number	30095-63-7	[2]
Canonical SMILES	CCC1(CO1)C	[1][3]
InChIKey	QZXUQPKFNQQQAJ- UHFFFAOYSA-N	[2][3]
LogP (Octanol/Water Partition Coefficient)	1.18530	[1]
Hydrogen Bond Donor Count	0	[1][3]
Hydrogen Bond Acceptor Count	1	[1][3]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area (TPSA)	12.5 Ų	[3]
Complexity	61.0	[1]

Experimental Protocols and Characterization

The determination of the physicochemical properties and structural confirmation of **2-ethyl-2-methyloxirane** relies on standard analytical techniques. While specific experimental reports for this compound are not detailed in the public domain, the following methodologies represent the standard protocols used for characterization.

Synthesis

A common route for the synthesis of epoxides is the epoxidation of an alkene. For **2-ethyl-2-methyloxirane**, the precursor would be 2-methyl-1-butene.

Protocol: Epoxidation using a Peroxy Acid (e.g., m-CPBA)



- Dissolution: Dissolve 2-methyl-1-butene in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the stirred alkene solution. The reaction is exothermic and the temperature should be maintained between 0-5 °C.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer
 Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting alkene.
- Workup: Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium sulfite) to destroy excess peroxy acid. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, and then with brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure **2-ethyl-2-methyloxirane**.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The protons on the epoxide ring would appear as distinct signals, typically in the 2.5-3.5 ppm range. The ethyl and methyl groups would show characteristic quartet/triplet and singlet signals, respectively.
 - ¹³C NMR: Identifies the number of non-equivalent carbons. The two carbons of the epoxide ring would appear at distinct chemical shifts, typically in the 50-60 ppm range. The carbons of the ethyl and methyl substituents would also be clearly resolved.
- Infrared (IR) Spectroscopy:



- IR spectroscopy is used to identify functional groups. The characteristic C-O-C stretching
 of the epoxide ring is typically observed as a band in the 1250 cm⁻¹ region. Asymmetric
 and symmetric C-H stretching of the alkyl groups would be visible around 2850-3000
 cm⁻¹.
- Mass Spectrometry (MS):
 - Protocol: Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the compound from any impurities, after which MS provides information about its mass and fragmentation pattern. The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight (86.13).[3] The fragmentation pattern would be characteristic of the molecule's structure. The Kovats retention index, a key parameter in GC, has been reported for this compound on non-polar columns.[3][7]

Visualized Workflows and Relationships General Synthesis Pathway

The following diagram illustrates a general synthetic route to **2-ethyl-2-methyloxirane** via the epoxidation of its corresponding alkene.

General Synthesis of 2-Ethyl-2-methyloxirane Peroxy Acid (e.g., m-CPBA) in Aprotic Solvent (e.g., DCM) Peroxy Acid (e.g., m-CPBA) in Aprotic Solvent (e.g., DCM) Carboxylic Acid Byproduct

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Caption: A typical epoxidation reaction workflow for synthesizing **2-ethyl-2-methyloxirane**.

Analytical Characterization Workflow

This diagram outlines the logical flow of processes for the purification and structural confirmation of the synthesized compound.

Synthesis & Purification Crude Reaction Mixture Workup & Distillation Pure 2-Ethyl-2-methyloxirane Purity & Mass Structure Confirmation **Functional Groups** Structural & Purity Analysis GC-MS Analysis IR Spectroscopy NMR (1H, 13C) Spectroscopy **Verified Compound Structure** & Physicochemical Data

Post-Synthesis Analytical Workflow

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Caption: Standard workflow for the purification and analytical characterization of the target compound.



Safety and Handling

2-Ethyl-2-methyloxirane is classified as a highly flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a designated flammables area away from heat and ignition sources.[1]

Conclusion

2-Ethyl-2-methyloxirane is a reactive chemical intermediate with well-defined physicochemical properties. Its characterization is achieved through standard spectroscopic and chromatographic techniques. The data and protocols outlined in this guide provide a foundational resource for researchers and professionals utilizing this compound in synthetic chemistry and drug development, ensuring its safe and effective application.

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